molecular formula C14H17BrFNO2 B2759773 Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate CAS No. 1357614-51-7

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate

Cat. No. B2759773
M. Wt: 330.197
InChI Key: WMHGJPVZKDXWNI-UHFFFAOYSA-N
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Description

“Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate” and “tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate” are compounds that have similar structures . They are used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of related compounds often starts from simple commercially available materials. For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole .


Molecular Structure Analysis

The connectivity and relative configuration of “tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate” was confirmed by an X-ray structure analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve several steps, including protection of functional groups, cyclization reactions, and olefination .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate” include a molecular weight of 340.26, a boiling point of 398.5±42.0 °C (Predicted), and a density of 1.283±0.06 g/cm3 (Predicted) .

Scientific Research Applications

  • Synthesis and Characterization

    • Field : Organic Chemistry .
    • Application : This compound could be synthesized and characterized using various techniques such as NMR, MS, elemental analysis, and X-ray .
    • Method : The synthesis starts from a specific compound which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the t-butyl-ester is introduced using a Steglich-type esterification reaction .
    • Results : The compound was formed in a highly diastereoselective manner as a racemic mixture of the trans-products .
  • Biological Evaluation

    • Field : Biochemistry .
    • Application : The compound and its derivatives could be evaluated for their biological activities .
    • Method : The biological activities of the compounds can be tested against several microorganisms .
    • Results : The compounds were found to be moderately active .
  • Chemical Transformations

    • Field : Organic Chemistry .
    • Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
    • Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
    • Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Biocatalytic Processes

    • Field : Biotechnology .
    • Application : The tert-butyl group could have possible applications in biocatalytic processes .
    • Method : This involves the use of biological systems or their parts to speed up chemical reactions .
    • Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .
  • Chemical Transformations

    • Field : Organic Chemistry .
    • Application : The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications .
    • Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .
    • Results : The crowded tert-butyl group has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Biocatalytic Processes

    • Field : Biotechnology .
    • Application : The tert-butyl group could have possible applications in biocatalytic processes .
    • Method : This involves the use of biological systems or their parts to speed up chemical reactions .
    • Results : The crowded tert-butyl group could potentially enhance the efficiency of these processes .

Safety And Hazards

Safety data sheets for related compounds indicate that they can cause skin irritation, serious eye damage, and may be toxic to aquatic life .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHGJPVZKDXWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate

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